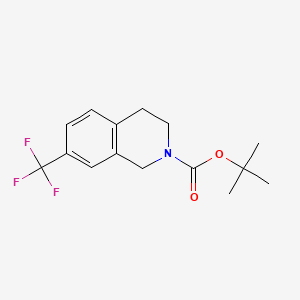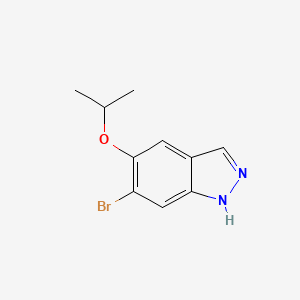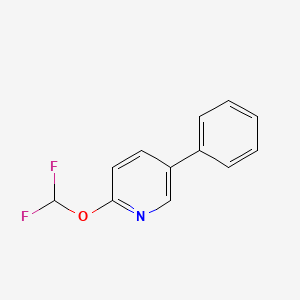
Viteralone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Viteralone is a natural compound isolated from the herbs of Vitex trifolia . It is categorized under Natural Compounds and specifically under Sesquiterpenoids . It has been found to be cytotoxic to HL-60 cancer cells .
Molecular Structure Analysis
This compound has a molecular formula of C15H14O3 and a molecular weight of 242.27 . The specific molecular structure analysis is not available in the search results.
Physical And Chemical Properties Analysis
This compound appears as a powder . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .
科学研究应用
医药和制药应用
Viteralone: 在医疗领域显示出前景,尤其是在开发新的治疗剂方面。其特性正在被探索用于治疗各种疾病,包括代谢紊乱和癌症。 该化合物在细胞治疗和作为活益生菌治疗剂的组成部分方面的潜力也正在研究中 .
工业用途
在工业中,This compound 以其对癌细胞的细胞毒性作用而闻名,这可以用于开发抗癌药物。 它从植物Vitex negundo中分离出来,并因其在制造具有药用特性的天然产品方面的潜在用途而得到研究 .
环境应用
虽然没有 readily available 的直接参考文献提到 this compound 的环境应用,但可以推断出该化合物对环境可持续性的潜在影响。 像 this compound 这样的化合物可用于环境科学教育、环境规划的决策支持系统和灾害管理 .
技术作用
This compound 在技术中的作用似乎是间接的。 然而,具有类似特性的化合物可用于开发解决孤独和社会孤立等问题的新技术,以及用于创建用于技术应用的材料 .
农业应用
农业部门可以通过将This compound纳入智能农业实践中而受益。 它可用于疾病管理、智能收获和供应链管理,所有这些对于可持续农业的发展都至关重要 .
材料科学
在材料科学中,This compound 可以通过机器学习和大数据分析来促进新型材料的开发。 其特性可用于创建具有先进材料所需特定特性的新化合物 <svg class="
安全和危害
When handling Viteralone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further leakage or spillage and keep the product away from drains .
作用机制
Target of Action
Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of this compound are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of this compound.
Mode of Action
It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that this compound may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.
Biochemical Pathways
Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division
Result of Action
This compound has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
生化分析
Biochemical Properties
Viteralone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its cytotoxic effects . The interactions between this compound and these biomolecules are primarily inhibitory, leading to a reduction in the activity of enzymes that promote cell growth.
Cellular Effects
This compound affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by disrupting cell signaling pathways . Additionally, this compound influences gene expression by downregulating genes associated with cell survival and upregulating those involved in apoptosis. This compound also impacts cellular metabolism by inhibiting metabolic pathways that are essential for cancer cell growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound inhibits enzymes that are crucial for DNA replication in cancer cells, thereby preventing their proliferation . Furthermore, this compound can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound remains stable under specific storage conditions, such as -20°C for up to two years . Its stability decreases when exposed to repeated freeze-thaw cycles. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cancer cell growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit cancer cell growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed. These findings suggest a threshold effect, where the benefits of this compound are maximized at optimal dosages, while adverse effects occur at higher concentrations.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for cellular metabolism. For instance, this compound inhibits enzymes involved in glycolysis, leading to a reduction in the production of ATP, the energy currency of the cell . This inhibition disrupts the metabolic flux, thereby reducing the availability of energy for cancer cell growth.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its effects . This compound has been observed to accumulate in cancer cells, leading to higher local concentrations that enhance its cytotoxic effects.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. This localization is essential for its role in inhibiting cancer cell proliferation.
属性
IUPAC Name |
(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWSYQBTROEFSB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
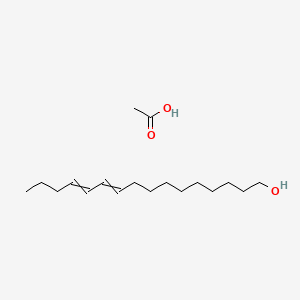
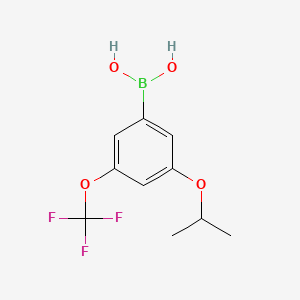
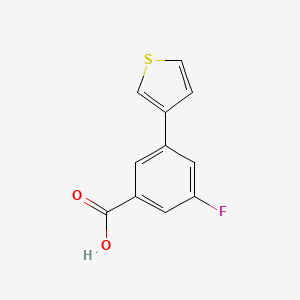
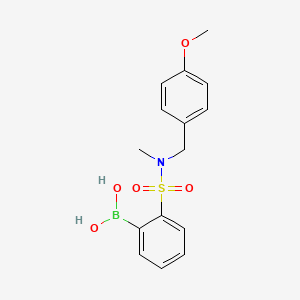



![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)
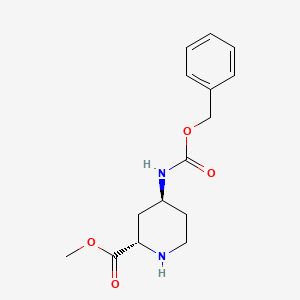
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
![(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B580886.png)
